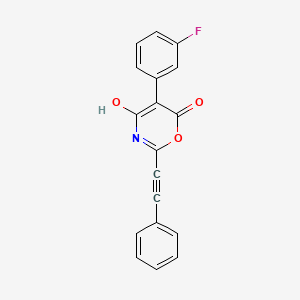
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a synthetic organic compound that belongs to the class of oxazinones This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a phenylethynyl group attached to an oxazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazinone Ring: The oxazinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Addition of the Phenylethynyl Group: The phenylethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Wirkmechanismus
The mechanism of action of 5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with potential biological activities.
Fluorinated Boronic Acids: Compounds with similar fluorine substitution, used in various chemical reactions.
Uniqueness
5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one is unique due to its specific combination of functional groups and the presence of the oxazinone ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H10FNO3 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
5-(3-fluorophenyl)-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H10FNO3/c19-14-8-4-7-13(11-14)16-17(21)20-15(23-18(16)22)10-9-12-5-2-1-3-6-12/h1-8,11,21H |
InChI-Schlüssel |
NUZSBCBLRLLQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC(=CC=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzo[d]thiazole-2-carboxamido)propanoic acid](/img/structure/B15054466.png)
![2-Phenylbenzo[d]thiazol-6-ol](/img/structure/B15054473.png)
![(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B15054477.png)
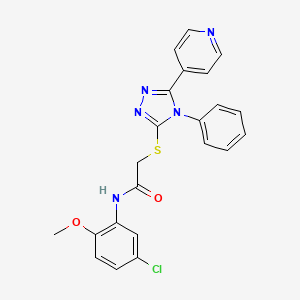
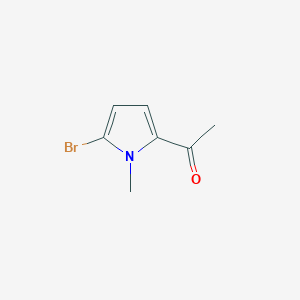
![Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B15054494.png)
![7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15054515.png)
![7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B15054517.png)
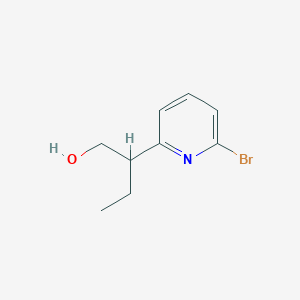
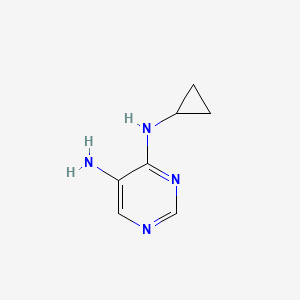
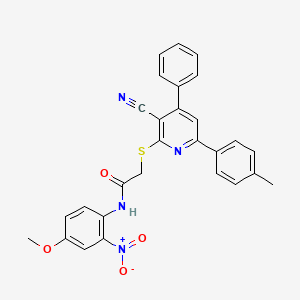
![Benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15054550.png)
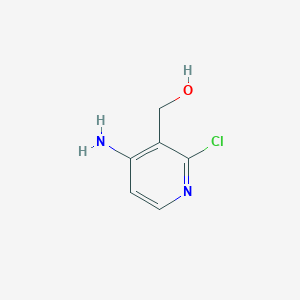
![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
